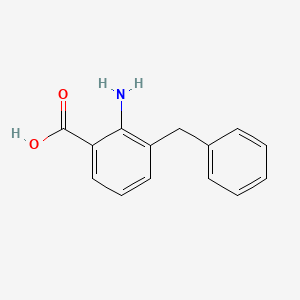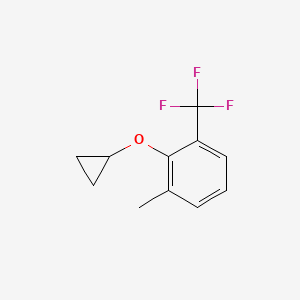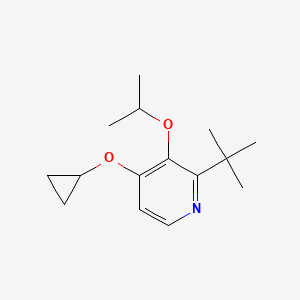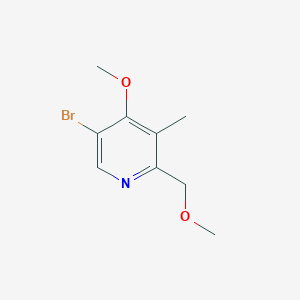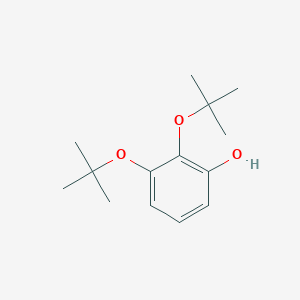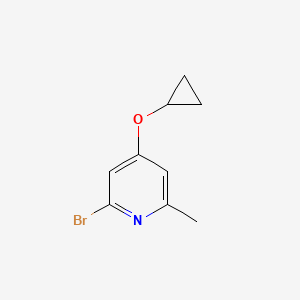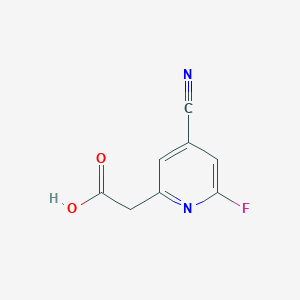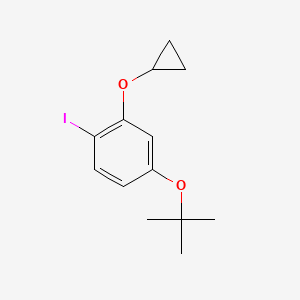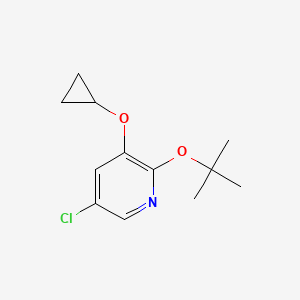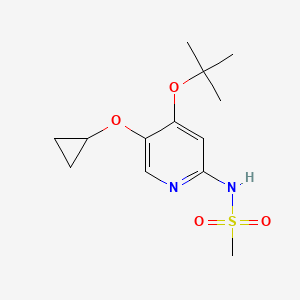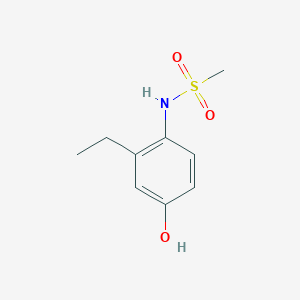
N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide is a chemical compound with a molecular formula of C9H13NO3S It is known for its unique structure, which includes a sulfonamide group attached to a phenyl ring substituted with an ethyl and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-ethyl-4-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-Ethyl-4-hydroxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-hydroxybenzaldehyde or 2-ethyl-4-hydroxyacetophenone.
Reduction: Formation of N-(2-ethyl-4-hydroxyphenyl)methanamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyphenyl)methanesulfonamide
- N-(4-Hydroxyphenyl)methanesulfonamide
- N-(2-Ethylphenyl)methanesulfonamide
Uniqueness
N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide is unique due to the presence of both an ethyl and a hydroxyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
特性
分子式 |
C9H13NO3S |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
N-(2-ethyl-4-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-7-6-8(11)4-5-9(7)10-14(2,12)13/h4-6,10-11H,3H2,1-2H3 |
InChIキー |
OOLPWQHWQRKYLP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)O)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


